4-(2,3,4-Trimethoxyphenyl)butanoic acid
Description
4-(2,3,4-Trimethoxyphenyl)butanoic acid (CAS 10538-48-4) is a substituted butanoic acid derivative featuring a phenyl ring with three methoxy (-OCH₃) groups at positions 2, 3, and 4. Its molecular formula is C₁₃H₁₈O₅, with a molecular weight of 254.28 g/mol. The compound’s structure combines a lipophilic trimethoxyphenyl moiety with a carboxylic acid functional group, making it a candidate for studies in medicinal chemistry, agrochemicals, and material science.
Properties
CAS No. |
51686-52-3 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O5/c1-16-10-8-7-9(5-4-6-11(14)15)12(17-2)13(10)18-3/h7-8H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
JEDKKYZYTPHGSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCC(=O)O)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chain Length Variants
- 5-(2,3,4-Trimethoxyphenyl)pentanoic acid (CAS 51686-52-3): This analog has a pentanoic acid chain (five carbons) instead of butanoic acid (four carbons). The longer chain increases molecular weight (268.31 g/mol) and may enhance membrane permeability or alter binding affinity in biological systems. Structural similarity is high (score: 0.98) .
- 3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 54131-06-5): With a shorter propanoic acid chain (three carbons) and only two methoxy groups, this compound exhibits reduced steric bulk and lower lipophilicity compared to the target compound. Its molecular weight is 210.23 g/mol .
Substituent Position and Functional Group Variations
- 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid (CAS 5101-00-8): Features a ketone group at the fourth carbon of the butanoic acid chain and methoxy groups at positions 3, 4, and 5 on the phenyl ring. The ketone introduces polarity, lowering the pKa (4.44) compared to the non-oxo variant. Molecular weight is 268.26 g/mol, with a melting point of 121–122°C .
- Similarity score: 0.96 .
Physicochemical Properties
| Property | 4-(2,3,4-Trimethoxyphenyl)butanoic Acid | 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic Acid | 4-(2,4-Dichlorophenoxy)butanoic Acid |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈O₅ | C₁₃H₁₆O₆ | C₁₀H₁₀Cl₂O₃ |
| Molecular Weight (g/mol) | 254.28 | 268.26 | 249.10 |
| Key Functional Groups | Carboxylic acid, 3× methoxy | Carboxylic acid, ketone, 3× methoxy | Carboxylic acid, 2× chloro, phenoxy |
| Predicted pKa | ~4.5 (estimated) | 4.44 | ~2.8–3.5 (chloro effects) |
| Lipophilicity | High (methoxy dominance) | Moderate (ketone reduces lipophilicity) | High (chloro substituents) |
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| This compound | 10538-48-4 | C₁₃H₁₈O₅ | 254.28 | 2,3,4-trimethoxy | High lipophilicity |
| 5-(2,3,4-Trimethoxyphenyl)pentanoic acid | 51686-52-3 | C₁₄H₂₀O₅ | 268.31 | 2,3,4-trimethoxy | Longer chain, similar structure |
| 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | 5101-00-8 | C₁₃H₁₆O₆ | 268.26 | 3,4,5-trimethoxy, oxo | Mp 121–122°C, pKa 4.44 |
| 3-(2,3-Dimethoxyphenyl)propanoic acid | 54131-06-5 | C₁₁H₁₄O₄ | 210.23 | 2,3-dimethoxy | Shorter chain, lower weight |
| 4-(2,4-Dichlorophenoxy)butanoic acid | N/A | C₁₀H₁₀Cl₂O₃ | 249.10 | 2,4-dichloro, phenoxy | High electronegativity |
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